Ethyl 3-ethyl-4H-1,4-benzothiazine-2-carboxylate
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Overview
Description
Ethyl 3-ethyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the 1,4-benzothiazine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-ethyl-4H-1,4-benzothiazine-2-carboxylate can be synthesized through the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters . Another common method involves the reaction of 2-aminobenzenethiols with α-haloketones or α-haloesters . The reaction conditions typically include the use of solvents like toluene or dichloromethane and catalysts such as copper iodide (CuI) or microwave irradiation to promote the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and efficient catalysts can significantly reduce reaction times and increase yields, making the process more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-ethyl-4H-1,4-benzothiazine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-ethyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
- Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate
- Phenothiazine derivatives
Uniqueness
Ethyl 3-ethyl-4H-1,4-benzothiazine-2-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles or industrial applications .
Properties
CAS No. |
90252-63-4 |
---|---|
Molecular Formula |
C13H15NO2S |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
ethyl 3-ethyl-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C13H15NO2S/c1-3-9-12(13(15)16-4-2)17-11-8-6-5-7-10(11)14-9/h5-8,14H,3-4H2,1-2H3 |
InChI Key |
PTVSTUKVJXLFBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=CC=CC=C2N1)C(=O)OCC |
Origin of Product |
United States |
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